
2-(Prop-1-en-1-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Prop-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with propylene in the presence of a catalyst. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where aniline derivatives react with alkenes under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Scientific Research Applications
2-(Prop-1-en-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Prop-1-en-1-yl)aniline exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
- 2-(1-Methylethenyl)aniline
- 2-(1-Methylethenyl)benzenamine
- o-Isopropenylaniline
Comparison: Compared to its similar compounds, 2-(Prop-1-en-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Q & A
Q. Basic: What are the common synthetic routes for 2-(Prop-1-en-1-yl)aniline, and how can purity be optimized?
Answer:
The synthesis of this compound often involves Schiff-base formation reactions. For example, analogous compounds like N,N-dimethyl-4-(1E,3E)-3-(4-nitrophenyl)imino)prop-1-en-1-yl)aniline (P1) are synthesized by reacting cinnamaldehyde derivatives with amines (e.g., 4-nitroaniline) in methanol under acidic catalysis . Key steps include:
- Reaction Optimization : Adjusting stoichiometry, temperature, and catalyst concentration to maximize yield.
- Purification : Column chromatography or recrystallization to isolate the product from unreacted precursors or side products.
- Purity Validation : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm purity. For air-sensitive intermediates, inert atmospheres (e.g., nitrogen) are critical.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
Characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, vinyl protons (Prop-1-en-1-yl group) appear as doublets in the δ 5–7 ppm range .
- UV-Vis Spectroscopy : To study electronic transitions, especially in acidochromic derivatives (e.g., shifts in λmax under acidic conditions) .
- X-ray Diffraction (XRD) : For crystalline derivatives, SHELXL software refines crystal structures, resolving bond lengths and angles. Anisotropic displacement parameters validate thermal motion accuracy .
Q. Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data when analyzing this compound derivatives?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental limitations:
- Cross-Validation : Compare NMR data (solution state) with XRD results (solid state). For example, crystallographic data may reveal a fixed conformation, while NMR shows equilibrium between isomers .
- Computational Modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., NMR chemical shifts) to reconcile discrepancies between observed and expected data .
- Error Analysis : Use SHELXL’s weighting schemes and R-factor metrics to assess XRD model reliability. Outliers in residual electron density maps may indicate disordered moieties .
Q. Advanced: What methodological considerations are critical when incorporating this compound into polymer matrices for material science applications?
Answer:
Functionalizing polymers with this compound requires:
- Reactivity Control : The enamine group undergoes electrophilic substitution, enabling covalent bonding with polymer backbones (e.g., via radical polymerization) .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility during in-situ polymerization.
- Post-Synthetic Modification : Quench unreacted monomers using dialysis or precipitation to prevent side reactions.
- Property Tailoring : Monitor conductivity or thermal stability via impedance spectroscopy or thermogravimetric analysis (TGA) .
Q. Advanced: How can experimental and theoretical methods be combined to study the acidochromic behavior of this compound derivatives?
Answer:
- Experimental Design : Expose derivatives to acidic/basic environments in non-polar solvents (e.g., acetonitrile) and track UV-Vis spectral shifts. Protonation at the aniline nitrogen induces bathochromic shifts .
- Theoretical Validation : Perform time-dependent DFT (TD-DFT) simulations to model electronic transitions. Compare computed excitation energies with experimental λmax values to validate mechanisms .
- Kinetic Studies : Use stopped-flow spectroscopy to measure protonation/deprotonation rates, correlating with substituent effects (e.g., electron-withdrawing groups slow protonation).
Q. Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for structural elucidation?
Answer:
- Crystallization Screens : Test solvent mixtures (e.g., hexane/ethyl acetate) and vapor diffusion methods to optimize crystal growth.
- Twinned Data Refinement : For overlapping lattices, SHELXL’s twin refinement tools (e.g., BASF parameter) resolve ambiguities in diffraction patterns .
- Disorder Management : Use SHELXE’s iterative phasing to model disordered regions, supported by electron density maps and Fourier difference analysis .
Properties
CAS No. |
52562-18-2 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-prop-1-enylaniline |
InChI |
InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,10H2,1H3 |
InChI Key |
UMPZTUVEROYNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1N |
Origin of Product |
United States |
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